3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
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Overview
Description
3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.325. The purity is usually 95%.
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Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
Novel pyrazoline and methanone derivatives, including structures related to "Furan-3-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone," have been synthesized using both conventional and microwave irradiation methods. This approach has proven to be efficient, yielding high returns in a shorter time and with environmental benefits. These compounds were tested for their anti-inflammatory and antibacterial activities, with some showing potent effects. This research highlights the potential of these derivatives in developing new therapeutic agents (Ravula et al., 2016).
Aza-Piancatelli Rearrangement for Synthesis of Heterocycles
The compound underwent an aza-Piancatelli rearrangement to synthesize heterocyclic derivatives, showcasing a methodology with good yields, high selectivity, and the advantage of low catalyst loading. This synthetic route opens pathways to the creation of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, emphasizing the compound's versatility in synthesizing complex structures (Reddy et al., 2012).
Synthesis of Polysubstituted Furans
A novel, catalyst-free approach for synthesizing polysubstituted furans demonstrates the compound's utility in creating multifunctional heterocyclic structures. This method involves a one-pot, multicomponent reaction, highlighting the efficiency and versatility of synthesizing compounds with potential applications in pharmaceutical and materials science (Damavandi et al., 2012).
Enzyme-Catalyzed Oxidation to Furan-2,5-dicarboxylic Acid
The compound's derivative has been a substrate in enzyme-catalyzed oxidation processes, specifically converting 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA). This transformation is significant for producing biobased polymers, demonstrating the compound's role in sustainable chemistry and material science applications (Dijkman et al., 2014).
Mechanism of Action
Target of Action
Compounds containing the oxadiazole nucleus, such as 1,3,4-oxadiazoles, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, it is plausible that Furan-3-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone may interact with similar targets.
Mode of Action
It is known that oxadiazole derivatives can interact with their targets through various types of bonds, such as hydrogen bonds, van der waals, π-σ, and π-alkyl interactions . These interactions can lead to changes in the target’s function, potentially leading to the observed biological activities.
Biochemical Pathways
Oxadiazole derivatives have been reported to exhibit a broad range of chemical and biological properties , suggesting that they may affect multiple pathways
Pharmacokinetics
The solubility of oxadiazole, a component of the compound, in water suggests that it may have good bioavailability
Result of Action
Given the reported biological activities of oxadiazole derivatives , it is plausible that this compound may have similar effects, such as inhibiting the growth of bacteria or cancer cells
Action Environment
It is known that the azide group, an environmentally friendly energetic group, can control the melting point and increase the energy of the compound
Properties
IUPAC Name |
furan-3-yl-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(14-7-9-22-11-14)20-8-6-13(10-20)15-18-16(23-19-15)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOPXEUBMBYOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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